Crystal Structure and Conformational Rigidity: Screw-Boat Dihydropyrimidine Ring with Defined Hydrogen-Bonding Network vs. Planar or Disordered DHQZ Analogs
The single-crystal X-ray structure of 3-(4-bromophenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one (T = 193 K) reveals a triclinic crystal system (space group P1) with unit cell parameters a = 6.8865(6) Å, b = 9.9508(6) Å, c = 11.6702(8) Å, α = 65.397(4)°, β = 88.452(6)°, γ = 86.194(6)°, and unit cell volume V = 725.51(9) ų [1]. The dihydropyrimidine ring adopts a screw-boat conformation, a non-planar geometry that directly impacts molecular recognition. In contrast, N1-unsubstituted DHQZ analogs typically exhibit a planar or half-chair conformation, while 2-aryl substituted DHQZs often show crystallographic disorder. The molecules pack via N—H⋯O hydrogen bonds into linear chains along the a-axis, a well-defined supramolecular motif that contributes to its high experimental melting point of 537–538 K (≈ 264 °C) and calculated density Dx = 1.516 Mg·m⁻³ [1]. By comparison, the unsubstituted 2,3-dihydroquinazolin-4(1H)-one (CAS 5632-36-0) has a significantly lower molecular weight (148.16 g·mol⁻¹ vs. 331.21 g·mol⁻¹) and lacks the halogen-bonding capacity of the bromine atom [2].
| Evidence Dimension | Crystal packing and conformational rigidity |
|---|---|
| Target Compound Data | Unit cell volume V = 725.51(9) ų; screw-boat ring conformation; melting point = 537–538 K; density Dx = 1.516 Mg·m⁻³; triclinic P1; R factor = 0.027 |
| Comparator Or Baseline | 2,3-Dihydroquinazolin-4(1H)-one (unsubstituted core): molecular weight = 148.16 g·mol⁻¹; no halogen substituent; no single-crystal data for this exact comparator available; typical DHQZ analogs exhibit planar or half-chair ring pucker |
| Quantified Difference | Unit cell volume difference not directly calculable for comparator due to lack of single-crystal data; however, the presence of Br and gem-dimethyl groups increases molecular weight by 183.05 g·mol⁻¹ (+123%) vs. the core scaffold, enabling halogen bonding not possible in the unsubstituted core |
| Conditions | Single-crystal X-ray diffraction; T = 193 K; Mo Kα radiation (λ = 0.71070 Å); 2623 independent reflections; Rigaku Mercury diffractometer |
Why This Matters
The well-resolved, low-R-factor (R = 0.027) crystal structure confirms batch-to-batch structural identity and provides geometric parameters (bond lengths, angles, torsions) essential for docking studies and pharmacophore modeling that cannot be assumed for non-crystallized or disordered analogs.
- [1] Shi, D.; Wang, J.; et al. 3-(4-Bromophenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one. Acta Crystallogr. Sect. E 2004, E60, o1940–o1941. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 521106, 2,3-Dihydroquinazolin-4(1H)-one. View Source
